Regioisomeric Differentiation: 6‑Aminohexanoic Acid Attachment vs. 2‑Aminohexanoic Acid Attachment
Attaching the aminohexanoic acid chain at the terminal C‑6 position (target compound) instead of the α‑carbon C‑2 position (isomer) reduces calculated LogP by 0.57 log units (2.60 vs. 3.17) and raises the carboxylic acid pKa by 0.95 units (4.37 vs. 3.42), while simultaneously increasing the number of freely rotatable bonds by one [1][2]. These differences are large enough to affect pH‑dependent solubility and passive membrane diffusion rates.
| Evidence Dimension | Physicochemical property panel (computed) |
|---|---|
| Target Compound Data | LogP 2.60; pKa 4.37; Rotatable bonds 11 |
| Comparator Or Baseline | 2-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamido}hexanoic acid: LogP 3.17; pKa 3.42; Rotatable bonds 10 |
| Quantified Difference | ΔLogP = -0.57; ΔpKa = +0.95; ΔRotatable bonds = +1 |
| Conditions | JChem calculator; pH 7.4 buffer model; ChemBase IDs 190843 and 195788 |
Why This Matters
For cell‑based NAAA or fluorescent‑probe assays, the target compound’s lower LogP and higher pKa predict reduced non‑specific membrane partitioning and sharper pH‑dependent ionization control relative to the 2‑aminohexanoic acid regioisomer.
- [1] ChemBase. 6-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamido}hexanoic acid. Compound ID 190843. http://www.chembase.cn/molecule-190843.html (accessed 2026-04-30). View Source
- [2] ChemBase. 2-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamido}hexanoic acid. Compound ID 195788. http://www.chembase.cn/molecule-195788.html (accessed 2026-04-30). View Source
